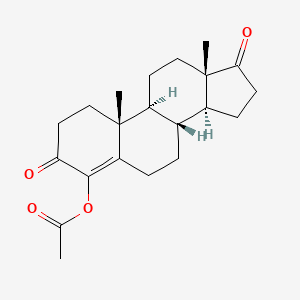

4-Acetoxy-4-androstene-3,17-dione

Description

Historical Context of Steroid Modulators and their Academic Significance

The scientific journey into steroid modulators is rooted in the burgeoning field of endocrinology in the late 19th and early 20th centuries. The recognition that hormones regulate a vast array of physiological processes spurred intense investigation into their synthesis and mechanisms of action. A pivotal moment in this exploration was the understanding of steroidogenesis, the complex cascade of enzymatic reactions that convert cholesterol into various steroid hormones, including androgens and estrogens.

A significant breakthrough in the academic pursuit of steroid modulators was the identification and characterization of key enzymes involved in this pathway. One such enzyme, aromatase, which is responsible for the conversion of androgens to estrogens, became a focal point of research. wikipedia.org Scientists hypothesized that inhibiting this enzyme could be a powerful tool to study the physiological roles of estrogens and to potentially treat estrogen-dependent pathologies. oup.comnih.gov

This led to a concerted effort to design and synthesize molecules that could specifically block aromatase activity. Early research in the 1970s, spearheaded by investigators like Harry Brodie, led to the systematic development of competitive steroidal aromatase inhibitors. oup.com These first-generation inhibitors, while effective in blocking the enzyme, often lacked specificity and targeted other cytochrome P450 enzymes. oup.comnih.gov

The academic significance of these early steroid modulators was profound. They served as crucial chemical probes to dissect the intricate details of the aromatase enzyme's active site and its catalytic mechanism. nih.gov This foundational knowledge paved the way for the development of more potent and selective inhibitors. The evolution of these compounds is often categorized into generations, with each new class demonstrating improved specificity and efficacy. nih.gov This progression from non-selective to highly selective inhibitors underscores the iterative nature of scientific discovery, where initial findings fuel subsequent innovations. nih.govingentaconnect.com The development of steroidal aromatase inhibitors, which structurally mimic the natural substrate of aromatase, androstenedione (B190577), proved to be a particularly fruitful avenue of research. wikipedia.org

Overview of the Chemical Compound's Role in Steroidogenesis Studies

Within this historical context, 4-Acetoxy-4-androstene-3,17-dione emerged as a significant compound for studying steroidogenesis, particularly the process of aromatization. Its chemical structure, a derivative of the endogenous steroid androstenedione, made it an ideal candidate for interacting with the aromatase enzyme. wikipedia.org

Research has demonstrated that this compound functions as a potent inhibitor of aromatase. nih.gov In vitro studies using human placental and rat ovarian microsomes have shown that it acts as both a competitive and an irreversible inhibitor of the enzyme. nih.gov This dual mechanism of action, where it not only competes with the natural substrate but also causes a time-dependent, irreversible loss of enzyme activity, makes it a powerful tool for biochemical investigations. nih.gov

The compound's utility extends to in vivo studies as well. Research on its effects in rat models has provided valuable data on its ability to modulate estrogen synthesis in a living organism. For instance, studies on rat preovulatory follicles have examined the effect of this compound on luteinizing hormone-stimulated estradiol (B170435) synthesis, offering insights into the hormonal regulation of ovarian function. nih.gov

The detailed research findings on this compound have contributed significantly to our understanding of the structure-activity relationships of aromatase inhibitors. nih.govnih.gov By studying how modifications to the androstenedione scaffold, such as the addition of an acetoxy group at the C-4 position, affect its interaction with the enzyme, researchers have been able to refine models of the aromatase active site. nih.govumn.edu

The following tables present a summary of key research findings related to the in vitro effects of this compound.

| Research Focus | Model System | Key Findings | Reference |

| Mechanism of Aromatase Inhibition | Human Placental & Rat Ovarian Microsomes | Acts as both a competitive and a time-dependent irreversible inhibitor of aromatase. | nih.gov |

| Effect on Estradiol Synthesis | Rat Preovulatory Follicles | Inhibits luteinizing hormone-stimulated estradiol-17 beta synthesis. | nih.gov |

| Structure-Activity Relationship | Human Placental Microsomes | Modifications at the C-4 position of the androstenedione structure influence inhibitory activity. | nih.govumn.edu |

Table 1: Overview of In Vitro Research on this compound

| Parameter | Value | Enzyme Source | Substrate | Reference |

| Inhibition Type | Competitive & Irreversible | Human Placental & Rat Ovarian Microsomes | Androstenedione | nih.gov |

| Apparent Ki Values of Derivatives | 38 to 1290 nM | Human Placental Microsomes | [1β-³H]androstenedione | nih.govumn.edu |

| Apparent Km for Androstenedione | 47 nM | Human Placental Microsomes | [1β-³H]androstenedione | nih.govumn.edu |

Table 2: Kinetic Data for Aromatase Inhibition by 4-Substituted-4-androstene-3,17-dione Derivatives

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-12(22)25-19-16-5-4-13-14-6-7-18(24)21(14,3)10-8-15(13)20(16,2)11-9-17(19)23/h13-15H,4-11H2,1-3H3/t13-,14-,15-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXSFNGKRCOHRS-VMRCMBGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C2CCC3C4CCC(=O)C4(CCC3C2(CCC1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C2CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(CCC1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210647 | |

| Record name | 4-Acetoxy-4-androstene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61630-32-8 | |

| Record name | 4-Acetoxy-4-androstene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61630-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetoxy-4-androstene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061630328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetoxy-4-androstene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways for 4-Acetoxy-4-androstene-3,17-dione

The creation of this compound is primarily achieved through the esterification of its hydroxylated precursor.

The most direct synthesis of this compound involves the acetylation of 4-Hydroxyandrostene-3,17-dione. The precursor, 4-Hydroxyandrostene-3,17-dione, is itself a potent inhibitor of the aromatase enzyme and can be synthesized through various novel methods. nih.govrsc.org The subsequent acetylation is a standard esterification reaction, where the hydroxyl group at the C-4 position is converted to an acetate (B1210297) ester. This transformation is foundational for producing derivatives, such as the synthesis of 4-amino-4,6-androstadiene-3,17-dione, which utilizes this compound as the starting material. nih.gov

Alternative strategies for synthesizing related A-ring substituted androstenediones have been developed. One notable method involves the use of 4β,5β-epoxyandrostanedione as a key intermediate. nih.gov The reaction of this epoxide with various thiol reagents leads to the formation of 4-(substituted thio)-4-androstene-3,17-dione derivatives. nih.gov This pathway represents an alternative approach to introducing substituents at the C-4 position. nih.gov

Another innovative approach involves microbial biotransformation. Microorganisms from the genus Acremonium can introduce hydroxyl groups onto the androst-4-ene-3,17-dione skeleton, which can then potentially be functionalized further. google.com Similarly, fermentation of (+)-androst-4-ene-3,17-dione with fungi like Curvularia lunata can yield a variety of hydroxylated metabolites, demonstrating the utility of microorganisms in generating diverse steroidal structures. researchgate.net

Synthesis of Analogues and Derivatives of this compound

Starting from this compound or its precursors, a wide array of analogues has been synthesized by modifying different parts of the steroid nucleus.

The C-4 position on the A-ring is a common site for modification. A range of 4-substituted-4-androstene-3,17-dione derivatives, including 4-amino, 4-alkoxy, 4-aryloxy, 4-alkyl, and 4-aryl variants, have been synthesized and evaluated as aromatase inhibitors. nih.govumn.edu These syntheses highlight the versatility of the androstenedione (B190577) scaffold for introducing diverse functional groups. nih.govumn.edu For instance, 4-amino-4,6-androstadiene-3,17-dione, an analogue of formestane (B1683765), was synthesized from this compound. nih.gov Additionally, 4-(substituted thio) derivatives have been prepared and show competitive inhibitory activity. nih.gov

The table below summarizes the inhibitory activity of some A-ring modified analogues against the aromatase enzyme.

| Derivative Type | Substituent | Apparent Kᵢ (nM) |

| 4-Alkoxy | Methoxy | 38 |

| 4-Alkoxy | Ethoxy | 45 |

| 4-Thio | Phenylthio | 36 |

| 4-Thio | (p-Tolyl)thio | 73 |

| Data sourced from multiple studies. nih.govnih.gov |

Modifications are not limited to the A-ring. Substitutions at other positions of the steroid nucleus have led to a variety of derivatives.

6-Substituted Derivatives : Novel syntheses have yielded 6α-fluoro and 6β-fluoro androstenediones. nih.gov A patent also describes the preparation of 6β-acetoxy and other 6-acyl derivatives from androst-4-ene-3,17-dione-6β,14α-diol using reagents like acetic anhydride (B1165640) in pyridine. google.com

7-Substituted Derivatives : Microbial biotransformation has been shown to be an effective method for producing hydroxylated derivatives at various positions, including C-7. researchgate.net

9-Substituted Derivatives : 9α-Hydroxyandrost-4-ene-3,17-dione is another known derivative, characterized by a hydroxyl group at the 9α position. cymitquimica.com

11-Substituted Derivatives : Fermentation of androst-4-ene-3,17-dione with Curvularia lunata has been shown to produce 11α-hydroxyandrost-4-ene-3,17-dione. researchgate.net

Other Modifications : The metabolism of 4-hydroxyandrostenedione can lead to a variety of oxidation products, including 4-hydroxyandrosta-4,6-diene-3,17-dione and 4-hydroxyandrosta-1,4-diene-3,17-dione, which represent further structural diversification. nih.gov

Stereochemical Considerations in Synthetic Approaches

Stereochemistry is a critical aspect of steroid synthesis and biological activity. The conversion of androst-4-ene-3,17-dione involves stereospecific processes. For example, the elimination of hydrogen from ring A during the conversion to estrone (B1671321) is stereospecific for the 1β and 2β positions. capes.gov.br

Enzymatic reactions often provide high stereoselectivity. The bioreduction of the 17-keto group of 4-androstene-3,17-dione (4-AD) to form testosterone (B1683101) is a key example. mdpi.com A ketoreductase (KR-2) has been shown to stereo-selectively catalyze this reduction to the 17β-hydroxy product. mdpi.comresearchgate.net This enzymatic approach offers a green and efficient route for producing testosterone with high stereochemical purity. mdpi.com

The table below details the results of an optimized enzymatic reduction of 4-androstene-3,17-dione (4-AD).

| Parameter | Value |

| Substrate | 4-Androstene-3,17-dione (4-AD) |

| Enzyme | Ketoreductase 2 (KR-2) |

| Final Product Concentration | 65.42 g/L |

| Reaction Time | 52 hours |

| Conversion Rate | 98.73% |

| Final Product Purity (HPLC) | 99.82% |

| Overall Yield | 92.81% |

| Data from a study on the biosynthesis of testosterone. mdpi.comresearchgate.net |

This high degree of stereoselectivity in enzymatic synthesis contrasts with some chemical reductions that may require chiral reagents or separation of stereoisomers to achieve similar purity.

Biochemical Mechanisms of Action and Enzymatic Interactions

Aromatase (CYP19A1) Inhibition by 4-Acetoxy-4-androstene-3,17-dione

This compound (4-AcA) functions as a powerful inhibitor of the aromatase enzyme, employing a dual mechanism to halt estrogen synthesis. nih.govnih.gov This involves both an initial competitive binding to the enzyme's active site and a subsequent permanent inactivation.

Initially, this compound acts as a competitive inhibitor of aromatase. nih.gov It competes with the enzyme's natural substrates, such as androstenedione (B190577) and testosterone (B1683101), for binding to the active site. This reversible binding event reduces the enzyme's capacity to produce estrogens. The molecule's structure, being similar to the natural androgen substrates, facilitates this active site-directed competition. While specific kinetic values for this compound are not detailed in the available literature, its active metabolite, 4-hydroxy-4-androstene-3,17-dione (formestane), is a potent inhibitor with a reported Ki of 27 nM. caymanchem.com

Beyond simple competition, this compound causes a time-dependent and irreversible loss of aromatase activity. nih.gov This mechanism is characteristic of suicide inhibition. In this process, the aromatase enzyme itself catalyzes the conversion of the inhibitor into a reactive intermediate. This intermediate then binds covalently and permanently to the enzyme, leading to its inactivation. nih.govnih.gov This irreversible action ensures that the inhibition is sustained even after the inhibitor is no longer present in the circulation, as the enzyme must be re-synthesized to restore function. nih.gov

The inhibitory action of this compound is intrinsically linked to its hydrolysis into the active metabolite, 4-hydroxy-4-androstene-3,17-dione (formestane). nih.govnih.gov It is understood that this compound functions as a prodrug. The acetate (B1210297) group at the C4 position is hydrolyzed, yielding the 4-hydroxy derivative. This resulting compound, formestane (B1683765), is a highly potent aromatase inhibitor in its own right and is responsible for the powerful and sustained inactivation of the enzyme. nih.govcaymanchem.com

Interaction with Other Steroidogenic Enzymes

While aromatase is the primary target, studies have explored the effects of this compound on other critical enzymes in the steroidogenic pathway.

The interaction of this compound with 17β-hydroxysteroid dehydrogenases (17β-HSDs) appears to be modulatory rather than purely inhibitory. In studies using rat ventral prostate tissue, the presence of this compound enhanced the formation of androstenedione from testosterone. nih.gov This specific conversion is catalyzed by a 17β-HSD isozyme, suggesting that the inhibitor does not block this particular enzymatic activity and may even promote the reverse reaction from testosterone to androstenedione. In contrast, the same study noted that this compound, along with its hydrolyzed metabolite, inhibits the 5α-reduction of testosterone to dihydrotestosterone (B1667394) (DHT). nih.gov

Table 1: Effects of this compound on Androgen Metabolism in Rat Ventral Prostate nih.gov

| Metabolic Conversion | Substrate | Product(s) | Observed Effect of this compound |

| 5α-Reduction | Testosterone | Dihydrotestosterone (DHT), Diols | Decreased formation |

| 17β-Oxidation (17β-HSD activity) | Testosterone | Androstenedione | Enhanced formation |

| 5α-Reduction | Androstenedione | 5α-Androstanedione | Small inhibition |

Aromatase is a member of the cytochrome P450 superfamily, specifically designated as CYP19A1. nih.govresearchgate.net Steroidal inhibitors are generally designed for high selectivity to avoid disrupting other essential P450-mediated processes, such as the synthesis of corticosteroids by enzymes like CYP11A1 or CYP17A1. mdpi.commdpi.com While this compound is established as a potent CYP19A1 inhibitor, detailed research specifically quantifying its inhibitory constants (Ki) against other steroidogenic P450 enzymes was not available in the reviewed literature. The focus of existing studies remains on its profound effect on aromatase. nih.govnih.gov

Receptor Binding Profiles

The primary mechanism of action for this compound is the potent and irreversible inhibition of the aromatase enzyme, which is responsible for the conversion of androgens into estrogens. drugbank.compatsnap.com This compound is a steroidal, selective aromatase inhibitor, often referred to as a "suicide inhibitor" because it binds to the enzyme and leads to its permanent inactivation. patsnap.com While its interaction with aromatase is well-documented, its direct engagement with androgen and estrogen receptors is less prominent.

Direct binding studies detailing the affinity of this compound for the androgen receptor (AR) are not extensively available in peer-reviewed literature. The compound is known to be a prohormone, or precursor, to formestane (4-hydroxyandrostenedione), which in turn is a prohormone to the active steroid 4-hydroxytestosterone (B1222710). nih.govwikipedia.org This metabolite, 4-hydroxytestosterone, is reported to possess weak androgenic activity. nih.govwikipedia.org

To provide context, studies on the related parent compound, 4-androstene-3,17-dione, have been conducted. Research has shown that 4-androstene-3,17-dione does bind to the androgen receptor and can induce its nuclear translocation. researchgate.net However, its affinity is significantly lower than that of the potent androgen dihydrotestosterone (DHT). researchgate.net In one study, 4-androstene-3,17-dione was found to competitively displace a fluorescent androgen from the AR ligand-binding domain with a dissociation constant (Kd) of 648 ± 21 nM, compared to a Kd of 10 ± 0.4 nM for DHT, indicating a substantially weaker interaction. researchgate.net

Interactive Data Table: Androgen Receptor Binding Affinity

| Compound | Dissociation Constant (Kd) | Potency Relative to DHT |

|---|---|---|

| 4-Androstene-3,17-dione | 648 ± 21 nM researchgate.net | Lower researchgate.net |

| Dihydrotestosterone (DHT) | 10 ± 0.4 nM researchgate.net | High |

(Data reflects the binding affinity of the related parent compound, not this compound itself.)

The principal interaction of this compound with the estrogen signaling pathway is not through direct binding to the estrogen receptor (ER). Instead, its mechanism is the inhibition of estrogen synthesis. drugbank.comnih.gov As an aromatase inhibitor, it blocks the cytochrome P450 aromatase enzyme, which catalyzes the critical final step in the biosynthesis of estrogens from androgen precursors. patsnap.comnih.gov

By irreversibly binding to and inactivating aromatase, this compound and its active metabolite, formestane, effectively reduce the levels of circulating estrogens. drugbank.compatsnap.com This reduction in estrogen production is the basis for its therapeutic application in estrogen-receptor-positive breast cancer in postmenopausal women, as these cancer cells depend on estrogen for growth. patsnap.comnih.gov Scientific literature, therefore, focuses on its enzymatic inhibition kinetics rather than on direct estrogen receptor binding studies, for which there is little evidence. nih.gov

Metabolic Fate and Biotransformation Pathways

In Vitro Metabolism of 4-Androstene-3,17-dione

In vitro studies utilizing liver microsomes have been instrumental in elucidating the primary metabolic routes of 4-androstene-3,17-dione. The hepatic microsomal metabolism is characterized by a high rate of hydroxylation reactions, catalyzed by cytochrome P-450 enzymes. mdpi.com In rat liver microsomes, the formation of hydroxylated products significantly outweighs the production of aromatized estrogenic metabolites, with a reported ratio of 33:1. mdpi.com While the liver is a site of aromatization, the extensive hydroxylation of any formed estrogens likely limits their systemic contribution. mdpi.com

Extrahepatic tissues also contribute to the metabolism of 4-androstene-3,17-dione. For instance, in vitro incubations with rat submaxillary gland homogenates have demonstrated a predominantly reductive metabolism, converting 4-androstene-3,17-dione primarily to androsterone (B159326). nih.gov

Studies using isolated cells have provided further insights into the biotransformation of 4-androstene-3,17-dione. In cultured green cells of the plant Marchantia polymorpha, 4-androstene-3,17-dione undergoes a stereoselective reduction of the carbonyl group at the C-17 position to form testosterone (B1683101) as the main metabolite. nih.gov

In human abdominal skin slices, the metabolism of 4-androstene-3,17-dione proceeds primarily through 5α-reduction of the delta 4-5 double bond. This leads to the formation of 5α-androstane-3,17-dione, androsterone, and epiandrosterone. Another significant pathway is the biosynthesis of testosterone and 5α-dihydrotestosterone. capes.gov.br

In Vivo Metabolism in Preclinical Animal Models

In vivo studies in rats have shown that the metabolism of 4-androstene-3,17-dione is extensive, with localization of its metabolites observed in various tissues, including the ventral prostate. nih.gov The metabolism in rats is characterized by both reductive and oxidative pathways.

The major metabolic pathways for 4-androstene-3,17-dione in rats include:

17β-Hydroxysteroid dehydrogenase (17β-HSD) mediated reduction: This is a key pathway leading to the formation of testosterone.

5α-Reductase and 3-hydroxysteroid dehydrogenase (3-HSD) activities: These enzymes are responsible for the conversion to various androstanedione (B1670583) and androsterone isomers.

Hydroxylation: As seen in vitro, hydroxylation at various positions of the steroid nucleus is a significant metabolic route.

While detailed metabolic studies of 4-androstene-3,17-dione specifically in rhesus monkeys are not extensively documented in the available literature, non-human primates are considered valuable models for human adrenal androgen production. nih.gov It is established that 11-oxygenated steroids circulate at high levels in both humans and non-human primates. mdpi.com The metabolism of androstenedione (B190577) in these models is expected to follow similar pathways as in humans, primarily involving conversion to testosterone and estrogens, and further metabolism through reduction and hydroxylation. wikipedia.org

Identification of Key Metabolites and Conjugates

The biotransformation of 4-androstene-3,17-dione results in a diverse array of metabolites. These metabolites are often found in conjugated forms, such as glucuronides and sulfates, to facilitate their excretion.

Key Identified Metabolites of 4-Androstene-3,17-dione:

| Metabolite Name | Metabolic Pathway | Reference |

| Testosterone | 17β-Reduction | nih.govcapes.gov.br |

| 5α-Androstane-3,17-dione | 5α-Reduction | capes.gov.br |

| Androsterone | 5α-Reduction, 3α-Reduction | nih.govcapes.gov.br |

| Epiandrosterone | 5α-Reduction, 3β-Reduction | capes.gov.br |

| 5α-Dihydrotestosterone | 5α-Reduction, 17β-Reduction | capes.gov.br |

| Estrone (B1671321) | Aromatization | wikipedia.org |

| Estradiol (B170435) | Aromatization, 17β-Reduction | mdpi.com |

| 11β-Hydroxy-Δ4-androstene-3,17-dione | 11β-Hydroxylation | researchgate.net |

Influence of Metabolic Pathways on Biological Activity

The biological activity of 4-Acetoxy-4-androstene-3,17-dione is fundamentally dependent on its metabolic transformation. The compound itself is a potent aromatase inhibitor, but it also functions as a prodrug, undergoing biotransformation to yield metabolites that possess significant, and in some cases, enhanced biological effects. nih.gov The primary metabolic pathway involves hydrolysis of the C4-acetate group, leading to the formation of its principal active metabolite, 4-hydroxy-4-androstene-3,17-dione, also known as formestane (B1683765). nih.govnih.gov

Both the parent compound, this compound, and its metabolite, formestane, are effective at inhibiting the aromatase enzyme. nih.govnih.gov Studies have demonstrated that they are competitive inhibitors that cause time-dependent, irreversible loss of aromatase activity. nih.gov This inactivation of aromatase is considered a key component of their mechanism of action in vivo. nih.gov

The primary metabolite, formestane, is a highly potent and specific inhibitor of aromatase. nih.gov Research using human genital skin fibroblasts has shown that formestane competitively inhibits aromatase with a mean apparent inhibition constant (Ki) of 2.7 nM, indicating a high affinity for the enzyme. nih.gov Its potency is further highlighted by its ability to cause 44% inhibition of enzyme activity at a concentration as low as 5 nM. nih.gov Importantly, the influence of formestane on other androgen-related pathways is minimal; it has very low affinity for the androgen receptor and only weakly inhibits 5 alpha-reductase activity at much higher concentrations. nih.gov

Table 1: Inhibitory Activity of Formestane on Androgen-Metabolizing Enzymes This table summarizes the inhibitory potency of formestane (4-hydroxy-4-androstene-3,17-dione) against key enzymes in androgen metabolism, based on studies with human fibroblasts.

| Enzyme Target | Type of Inhibition | Potency (Ki or IC50) | Source |

| Aromatase | Competitive | 2.7 nM (Ki) | nih.gov |

| 5 alpha-reductase | - | ~3 µM (IC50) | nih.gov |

Further biotransformation of formestane can lead to a variety of other metabolites. While human metabolism produces a range of phase-I and phase-II products, studies using microbial models like Beauveria bassiana and Rhizopus oryzae have provided insight into how subsequent metabolic conversions can further influence biological activity. nih.govnih.govresearchgate.net These microorganisms convert formestane into several hydroxylated and reduced derivatives. nih.govresearchgate.net

Significantly, research has shown that these subsequent metabolites can be even more potent than formestane itself. nih.govresearchgate.net For example, the biotransformation of formestane by B. bassiana and R. oryzae yielded metabolites that demonstrated superior activity in both aromatase inhibition and assays using the MCF-7 breast cancer cell line. researchgate.net This suggests that the metabolic cascade initiated by the de-acetylation of this compound results in a series of compounds where the biological activity is not only sustained but can be amplified.

Table 2: Comparative Aromatase Inhibition by Formestane and its Metabolites This table presents the half-maximal inhibitory concentration (IC50) of formestane and its metabolites produced via biotransformation by the fungus Rhizopus oryzae, highlighting the enhanced potency of the metabolic products.

| Compound | Aromatase Inhibition (IC50) | Source |

| Formestane | >50 µM | researchgate.net |

| 4β,5α-dihydroxyandrostane-3,17-dione | 3.9 µM | researchgate.net |

Preclinical Research Models and Methodological Approaches

In Vitro Cellular and Subcellular Models

In vitro models are fundamental for elucidating the direct biochemical interactions of a compound at the cellular and subcellular levels, free from the systemic complexities of a whole organism.

Human Placental Microsome Assays for Aromatase Activity

Human placental microsomes are a standard and valuable tool for studying the aromatase enzyme, as the placenta is a rich source of this enzyme complex (cytochrome P450 19A1) responsible for converting androgens to estrogens. nih.gov Assays using this model have been pivotal in characterizing the inhibitory effects of 4-acetoxy-4-androstene-3,17-dione.

Research has demonstrated that this compound acts as a competitive inhibitor of aromatase in human placental microsomes. nih.gov Furthermore, it causes a time-dependent and irreversible loss of enzyme activity, indicating a mechanism-based inactivation of the enzyme. nih.gov This dual action—initial competition with the natural substrate (like androstenedione) followed by permanent inactivation—is a hallmark of potent enzyme inhibitors. These assays typically involve incubating the microsomes with a radiolabeled androgen substrate and the inhibitor, then measuring the rate of estrogen formation to quantify the inhibitory potency.

Rat Ovarian Microsome and Follicle Culture Systems

Parallel to human placental studies, rat ovarian models provide insights into the compound's effects in a key reproductive tissue. In rat ovarian microsomes, this compound also exhibits time-dependent, irreversible inactivation of aromatase, mirroring the results seen in human placental preparations. nih.gov This consistency across species and tissues underscores the compound's specific mechanism of action.

| Preclinical Model | Compound | Observed Biochemical Effect | Reference |

|---|---|---|---|

| Human Placental Microsomes | This compound | Competitive and irreversible inhibition of aromatase | nih.gov |

| Rat Ovarian Microsomes | This compound | Irreversible inhibition of aromatase | nih.gov |

| Rat Preovulatory Follicles | This compound | Inhibition of LH-stimulated estradiol (B170435) synthesis | nih.gov |

Application in Cancer Cell Line Research for Biochemical Response (e.g., MCF-7 cells)

MCF-7 human breast cancer cells are a widely used in vitro model for studying hormone-dependent cancers because they express estrogen receptors. The biochemical response to aromatase inhibitors in these cells is a critical area of investigation. Methodologically, research in this area assesses how a compound inhibits the endogenous or supplemented aromatase activity within the intact cancer cells, thereby reducing the local production of estrogens that stimulate cell proliferation.

While specific data on this compound in MCF-7 cells is not detailed in the available research, the methodological approach for this class of compounds is well-established. For example, studies with other aromatase inhibitors in MCF-7 cells measure the compound's ability to inhibit aromatase activity, often expressed as an ED50 value. nih.gov Further biochemical assays determine if the compound binds to the estrogen receptor or if it has any intrinsic hormonal (estrogenic) effects by monitoring the induction of progesterone (B1679170) receptors or cell growth in the absence of other hormones. nih.gov This application allows for the evaluation of a compound's targeted biochemical efficacy and its potential hormonal activities in a relevant cancer cell context.

Ex Vivo Tissue Slice Models for Steroid Metabolism Studies

Ex vivo tissue slice models bridge the gap between in vitro cell cultures and in vivo animal studies. These models use fresh, thin slices of tissue that retain their original architecture, cellular diversity, and microenvironment, allowing for the study of metabolic processes in a highly relevant context. kuleuven.benih.govmdpi.com Precision-cut tissue slices from organs like the liver, prostate, or ovary can be cultured for several days. nih.govnih.gov

This methodology is particularly useful for investigating steroid metabolism. For instance, studies have used tissue slices to track the biotransformation of androgens like androstenedione (B190577) into various metabolites. nih.gov In the context of aromatase inhibitors, ovarian or adipose tissue slices could be used to determine the compound's efficacy in inhibiting estrogen production within the complex cellular milieu of the tissue. nih.gov This approach allows researchers to assess the metabolic fate of the inhibitor itself and its impact on local steroidogenesis, providing data that is more representative of the in vivo situation than isolated cell or microsome models.

In Vivo Animal Models for Studying Biochemical Effects and Hormone Regulation

Rodent Models for Hormone Regulation and Steroidogenesis Modulation

Rodent models, particularly rats, have been instrumental in evaluating the in vivo consequences of aromatase inhibition by this compound and its active metabolite, 4-hydroxy-4-androstene-3,17-dione. Studies involving the administration of the active metabolite to rats have confirmed that the loss of ovarian aromatase activity occurs in vivo. nih.gov This finding suggests that the mechanism of enzyme inactivation observed in in vitro models is the primary mode of action within a living organism. nih.gov

The biochemical and physiological consequences of this action have been documented. For example, treatment with the active metabolite has been shown to significantly reduce plasma concentrations of estradiol during key phases of the reproductive cycle, demonstrating a direct modulation of hormone regulation. kuleuven.be These in vivo studies provide crucial evidence that the enzymatic inhibition translates into a potent and sustained biological effect on steroidogenesis.

| Preclinical Model | Compound Administered | Key Finding / Biochemical Effect | Reference |

|---|---|---|---|

| Rat (in vivo) | 4-Hydroxy-4-androstene-3,17-dione (active metabolite) | Causes loss of ovarian aromatase activity. | nih.gov |

| Rat (in vivo) | 4-Hydroxy-4-androstene-3,17-dione (active metabolite) | Reduced plasma estradiol concentrations. | kuleuven.be |

Techniques for Assessing Enzyme Activity and Hormone Levels in Research Models

A suite of sophisticated laboratory techniques is employed to assess the biochemical impact of this compound at the molecular level.

Enzyme kinetic assays are fundamental to characterizing the interaction between an inhibitor and its target enzyme. For this compound, these assays have been used to detail its effect on aromatase. Studies using human placental and rat ovarian microsomes have revealed that this compound acts as both a competitive and an irreversible inhibitor of aromatase. nih.gov

Initially, the compound competes with the natural androgen substrate (like androstenedione) for binding to the active site of the aromatase enzyme. nih.gov This is a characteristic of competitive inhibition. However, its action goes further, causing a time-dependent, irreversible loss of enzyme activity. nih.gov This dual mechanism is sometimes referred to as "suicide inhibition," where the enzyme converts the inhibitor into a reactive form that permanently binds to and inactivates the enzyme. patsnap.com This sustained inactivation means that the body must synthesize new enzyme molecules to restore aromatase activity. patsnap.com While specific Lineweaver-Burk plots for this compound are not detailed in the available literature, the kinetic data point to a complex interaction that is more potent than simple competitive inhibition. The apparent Ki, a measure of the inhibitor's binding affinity, is a critical parameter derived from such kinetic studies. patsnap.com

Table 2: Enzyme Inhibition Characteristics of this compound

| Target Enzyme | Type of Inhibition | Mechanism of Action | Research Model | Citation |

|---|---|---|---|---|

| Aromatase | Competitive | Binds to the active site, competing with the natural substrate. | Human Placental & Rat Ovarian Microsomes | nih.gov |

To measure the direct consequence of aromatase inhibition—the change in hormone concentrations—researchers rely on highly sensitive immunochemical techniques like Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA). These methods are capable of accurately quantifying the levels of various steroid hormones in biological samples such as serum or cell culture media.

For instance, in studies investigating the effect of this compound on estradiol biosynthesis in rat preovulatory follicles, RIA would be the standard method to measure the reduction in estradiol levels following treatment. medchemexpress.com RIA uses a radiolabeled antigen to compete with the unlabeled hormone in the sample for binding to a limited amount of specific antibody. By measuring the radioactivity, the concentration of the hormone can be determined. An improved RIA method has been described for the parent compound, 4-androstene-3,17-dione, which involves purification by column chromatography to ensure specificity and reduce cross-reactivity with other steroids. aacrjournals.org ELISA works on a similar principle but uses an enzyme-linked antibody and a colorimetric or fluorescent readout instead of radioactivity. These techniques are essential for confirming the functional outcome of enzyme inhibition in both in vitro and in vivo models.

Beyond directly inhibiting enzyme activity, researchers investigate how aromatase inhibitors might affect the expression of genes encoding for steroidogenic enzymes. The primary target in this context is the CYP19A1 gene, which codes for the aromatase enzyme. medchemexpress.comscbt.com Analysis of gene expression is typically performed using techniques like quantitative Polymerase Chain Reaction (qPCR) to measure messenger RNA (mRNA) levels.

While specific studies focusing on the effect of this compound on gene expression are not prevalent in the examined literature, research on other aromatase inhibitors provides a framework for this analysis. For example, treatment of breast cancer cells with the aromatase inhibitor letrozole (B1683767) was found to alter the expression of microRNAs, such as let-7f, which in turn target CYP19A1 mRNA. nih.gov Furthermore, long-term treatment with aromatase inhibitors can lead to acquired resistance, sometimes through the amplification of the CYP19A1 gene itself, which increases the amount of aromatase enzyme produced. aacrjournals.org

Gene expression analysis in steroidogenesis research is not limited to CYP19A1. It often includes a panel of genes involved in the androgen and estrogen synthesis pathways to assess any potential compensatory or off-target effects.

Table 3: Key Genes in Steroidogenesis for Expression Analysis

| Gene | Encoded Enzyme/Protein | Function in Steroidogenesis | Citation |

|---|---|---|---|

| CYP19A1 | Aromatase | Catalyzes the conversion of androgens to estrogens. | scbt.comnih.gov |

| HSD3B1 / HSD3B6 | 3β-hydroxysteroid dehydrogenase | Involved in the conversion of pregnenolone (B344588) to progesterone. | cas.cz |

| HSD17B3 | 17β-hydroxysteroid dehydrogenase type 3 | Converts androstenedione to testosterone (B1683101). | cas.cz |

Structure Activity Relationships Sar and Computational Studies

The development and understanding of 4-acetoxy-4-androstene-3,17-dione as an aromatase inhibitor are deeply rooted in the analysis of its chemical structure and how it interacts with the aromatase enzyme. Structure-activity relationship (SAR) studies, which correlate a molecule's three-dimensional form with its biological effect, have been pivotal. These are increasingly complemented by computational methods, including molecular modeling, docking simulations, and quantum chemical calculations, to provide a more detailed picture at the atomic level.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for 4-Acetoxy-4-androstene-3,17-dione and its Metabolites

Chromatographic methods are fundamental for the separation of this compound from complex biological matrices and for the resolution of its various metabolites. These techniques are often coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of steroids like this compound, derivatization is often required to increase their volatility and improve their chromatographic behavior.

The process typically involves the extraction of the analyte from the sample matrix, followed by a chemical derivatization step. Common derivatizing agents for steroids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used for identification.

While specific GC-MS data for this compound is not extensively available in public literature, the analysis of the closely related compound, 4-androstene-3,17-dione, provides a relevant example of the expected analytical approach.

Table 1: Illustrative GC-MS Parameters for the Analysis of a Related Androstenedione (B190577)

| Parameter | Value |

| Instrument | Leco Pegasus IV |

| Instrument Type | GC-EI-TOF |

| Ionization Mode | Positive |

| Top 5 Peaks (m/z) | 91, 125, 137, 93, 105 |

Data for 4-androstene-3,17-dione, presented as an illustrative example. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of steroids in various matrices due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. nih.gov

In this technique, the sample is first separated using high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then introduced into the mass spectrometer. An initial mass analyzer (the first quadrupole) selects the precursor ion of the target analyte (e.g., the protonated molecule [M+H]+ of this compound). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer (the third quadrupole). This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and reduces chemical noise.

The metabolism of related compounds, such as 4-hydroxyandrost-4-ene-3,17-dione, has been extensively studied in patients using HPLC-MS/MS, demonstrating the power of this technique to identify various conjugated metabolites. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 345.20604 | 182.3 |

| [M+Na]+ | 367.18798 | 188.1 |

| [M-H]- | 343.19148 | 186.7 |

Predicted data based on computational models.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and purification of various compounds, including steroids. HPLC can be used as a standalone analytical technique with a UV detector or as a separation front-end for a mass spectrometer.

For the analysis of this compound, a reverse-phase HPLC method would typically be employed. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

While specific HPLC methods for this compound are not detailed in readily available literature, methods for the analysis of the parent compound, 4-androstene-3,17-dione, can be adapted. For instance, a study on the biosynthesis of testosterone (B1683101) from 4-androstene-3,17-dione utilized HPLC for monitoring the reaction. mdpi.com

Table 3: Illustrative HPLC Parameters for the Analysis of a Related Androstenedione

| Parameter | Value |

| Column | Not specified |

| Mobile Phase | Acetonitrile/water containing 0.1% phosphoric acid |

| Detection | UV |

Based on a method for a related compound, specific conditions for this compound may vary. mdpi.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and its metabolites. These methods provide detailed information about the molecular framework and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information about the chemical environment of each atom in the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it.

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in a molecule. The chemical shift of each carbon provides insight into its hybridization and the nature of the atoms attached to it.

Table 4: Illustrative ¹H and ¹³C NMR Data for Testosterone (a related steroid metabolite)

| Nucleus | Chemical Shift (ppm) |

| ¹H | 5.72 (s, 1H), 3.64 (t, J = 8.5 Hz, 1H), ... |

| ¹³C | 199.74, 171.43, 124.00, 81.76, ... |

Data for testosterone, presented as an illustrative example. Specific chemical shifts for this compound will differ. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and conjugated systems within a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, characteristic peaks for the carbonyl groups (C=O) of the ketones and the ester, as well as the carbon-carbon double bond (C=C), would be expected.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as conjugated systems. The α,β-unsaturated ketone system in the A-ring of this compound is expected to show a characteristic absorption maximum (λmax) in the UV region. The photohydration of 4-androstene-3,17-dione has been studied using time-lapse UV spectrometry, indicating its utility for monitoring reactions involving the chromophore. nih.gov

Table 5: Expected Spectroscopic Features for this compound

| Spectroscopic Technique | Expected Feature | Approximate Wavenumber/Wavelength |

| IR Spectroscopy | C=O stretching (ketones) | ~1740 cm⁻¹, ~1670 cm⁻¹ |

| C=O stretching (ester) | ~1735 cm⁻¹ | |

| C=C stretching | ~1620 cm⁻¹ | |

| UV-Vis Spectroscopy | π → π* transition | ~240 nm |

These are expected values based on the structure of the compound and data for related steroids. Actual values may vary.

Application of Isotope-Labeled Compounds in Metabolic Research

The study of the metabolic fate of xenobiotics, such as the synthetic steroid this compound, is crucial for understanding their biological activity and for developing reliable detection methods. Isotope-labeled compounds are indispensable tools in this field, offering a means to trace the parent compound and its metabolites through complex biological systems with high precision and sensitivity. While direct metabolic studies employing isotope-labeled this compound are not extensively documented in public literature, the principles of its metabolic investigation can be thoroughly understood through the research conducted on its parent compound, 4-androstene-3,17-dione.

Stable isotope-labeled analogues, such as 4-androstene-3,17-dione (2,3,4-¹³C₃), are commercially available and serve as ideal internal standards for quantitative analysis using mass spectrometry (MS). isotope.comisotope.com The incorporation of heavy isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H) creates a compound that is chemically identical to the unlabeled analyte but has a distinct, higher molecular weight. This mass difference allows for its clear differentiation from the naturally occurring (unlabeled) compound in a biological sample.

In a typical metabolic study, a test system, such as liver microsomes, cell cultures, or in vivo animal models, would be exposed to the unlabeled compound. Following incubation or administration, a known quantity of the isotope-labeled standard is added to the biological samples (e.g., urine, plasma) during the extraction process. The primary advantage of this "isotope dilution" method is that it corrects for any loss of analyte during sample preparation, extraction, and chromatographic separation. Both the labeled and unlabeled compounds will experience the same degree of loss, so the ratio between them remains constant. This ensures a highly accurate quantification of the metabolites.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the premier analytical techniques for these studies. The isotope-labeled internal standard co-elutes with the unlabeled target analyte, and their respective mass-to-charge ratios are monitored. The known concentration of the spiked internal standard allows for the precise calculation of the concentration of the parent drug and its metabolites.

Research on the related compound 4-hydroxyandrostenedione has identified numerous phase I and phase II metabolites. nih.gov The use of isotope-labeled standards would be critical in quantifying these biotransformation products. For instance, studies on 4-androstene-3,17-dione have shown its conversion to various metabolites. nih.gov The application of a ¹³C-labeled internal standard would enable researchers to create a detailed metabolic profile, quantifying the extent of different metabolic reactions such as hydroxylations, reductions, and conjugations.

The table below illustrates the types of metabolites that could be expected from this compound, based on the known metabolism of similar androstane (B1237026) steroids. The use of an isotope-labeled internal standard would be essential for the accurate quantification of each of these potential metabolic products.

Table 1: Potential Metabolites of this compound and Related Steroids

| Parent Compound | Metabolite | Metabolic Reaction |

|---|---|---|

| 4-Androstene-3,17-dione | Testosterone | Reduction |

| 4-Androstene-3,17-dione | Androsterone (B159326) | Reduction |

| 4-Androstene-3,17-dione | 5α-Androstane-3,17-dione | Reduction |

| 4-Hydroxyandrostenedione | 3β-hydroxy-5α-androstane-4,17-dione | Reduction |

| 4-Hydroxyandrostenedione | 4-hydroxyandrosta-4,6-diene-3,17-dione | Oxidation |

The following table details the specifications of a commercially available isotope-labeled standard relevant to the study of this compound's parent compound.

Table 2: Specifications of Isotope-Labeled 4-Androstene-3,17-dione

| Property | Value |

|---|---|

| Compound Name | 4-Androstene-3,17-dione (2,3,4-¹³C₃, 98%) |

| Molecular Formula | C₁₆*C₃H₂₆O₂ |

| Molecular Weight | 289.39 |

| CAS Number (Labeled) | 327048-86-2 |

| Chemical Purity | 98% |

| Applications | Clinical MS, Metabolism, Metabolomics |

Future Research Directions and Unexplored Avenues

Elucidation of Novel Enzyme Targets and Interaction Mechanisms

While the irreversible inhibition of aromatase (cytochrome P450 19A1) is the principal mechanism of action for 4-acetoxy-4-androstene-3,17-dione's active metabolite, formestane (B1683765), emerging research suggests a broader interaction with the steroidogenic enzyme network. researchgate.netcancernetwork.com Future investigations are poised to uncover novel enzyme targets and further delineate the intricacies of its molecular interactions.

Beyond aromatase, formestane has been shown to interact with other key enzymes in steroid metabolism. Notably, it exhibits inhibitory effects on 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), although with a significantly lower affinity than for aromatase. nih.gov One study reported a 50% inhibition of 5α-reductase activity at a concentration of 3 µM. nih.gov Furthermore, formestane and its metabolites have been shown to interact with the androgen receptor, with its metabolite 4-hydroxytestosterone (B1222710) displaying a notable binding affinity. researchgate.net

More recent research has highlighted the role of aldo-keto reductase (AKR) isoforms, specifically 3α-hydroxysteroid dehydrogenases (HSDs) like AKR1C1 and AKR1C3, in the metabolism of formestane. acs.org These enzymes are crucial in the reductive and oxidative metabolism of steroids. Understanding the full extent of these interactions could reveal novel mechanisms of action or explain some of the compound's observed in vivo effects beyond simple aromatase inhibition. The biotransformation of formestane by microorganisms such as Rhizopus oryzae and Beauveria bassiana has also been shown to produce metabolites with altered and sometimes more potent biological activities, suggesting that further exploration of its metabolic fate in human tissues could uncover new bioactive derivatives. acs.org

Table 1: Known and Potential Enzyme Interactions of Formestane (Active Metabolite)

| Enzyme Target | Interaction Type | Significance |

| Aromatase (CYP19A1) | Irreversible (Suicide) Inhibition | Primary mechanism of action for reducing estrogen levels. researchgate.netcancernetwork.com |

| 5α-Reductase | Competitive Inhibition (Weak) | Potential for modulating androgen levels, though a secondary effect. nih.gov |

| Androgen Receptor | Weak Binding (Metabolites have higher affinity) | May contribute to the overall endocrine effects. researchgate.net |

| Aldo-Keto Reductases (e.g., AKR1C1, AKR1C3) | Metabolism | Influences the pharmacokinetic profile and may produce active metabolites. acs.org |

Development of Next-Generation Analogues with Enhanced Selectivity

The development of new analogues of 4-androstene-3,17-dione continues to be a promising area of research, with a focus on enhancing selectivity and potency. The goal is to design molecules that are highly specific for aromatase, thereby minimizing off-target effects and potential for drug resistance.

Structure-activity relationship (SAR) studies have shown that modifications at the C-4 position of the androstene nucleus are critical for aromatase inhibition. Research into 4-amino, 4-alkoxy, 4-aryloxy, 4-alkyl, and 4-aryl derivatives has demonstrated that it is possible to create effective competitive inhibitors of aromatase. ubuntunet.net Interestingly, some of these modifications lead to compounds that are reversible inhibitors, in contrast to the irreversible mechanism of formestane. ubuntunet.net This suggests that the nature of the substituent at C-4 can modulate the mechanism of inhibition.

Future research in this area will likely focus on fine-tuning these substitutions to achieve greater selectivity. For instance, designing analogues that have minimal interaction with 5α-reductase and the androgen receptor would be a significant advancement, potentially leading to a more favorable side-effect profile. The exploration of microbial biotransformation as a method to generate novel analogues with improved activity is also a promising avenue. acs.org The discovery that metabolites of formestane can exhibit more potent aromatase inhibition than the parent compound underscores the potential for developing new, highly active derivatives. acs.org

Integration with Systems Biology and Omics Approaches

The advent of systems biology and "omics" technologies offers a powerful lens through which to re-examine the biological effects of this compound and its analogues. These approaches allow for a holistic view of the cellular response to the compound, moving beyond a single-target perspective.

Genomic studies, particularly genome-wide association studies (GWAS), have begun to shed light on the genetic basis of patient response and resistance to aromatase inhibitors as a class. While not specific to this compound, these studies provide a roadmap for future investigations. For example, identifying genetic polymorphisms in aromatase or other steroidogenic enzymes that correlate with treatment efficacy or adverse events could lead to personalized medicine approaches.

Metabolomic profiling represents another exciting frontier. A study utilizing the H295R steroidogenesis assay combined with a metabolomics approach demonstrated that formestane induces a specific "fingerprint" of changes in steroid hormone levels. acs.org This technique can be used to screen for steroidogenic modulating properties of new compounds and predict their chemical class. acs.org Another metabolomics study on the effects of follicle-stimulating hormone (FSH) in mice ovaries noted changes in 19-hydroxytestosterone (B1204608) levels, a metabolite of interest in the context of aromatase inhibition. These studies highlight the potential of metabolomics to provide a detailed picture of the metabolic consequences of inhibiting aromatase and other enzymes.

While direct proteomic studies on this compound are limited, proteomic analyses of breast cancer cell lines resistant to other antihormonal therapies have identified numerous protein expression changes. nih.gov Future proteomic studies could compare the effects of different classes of aromatase inhibitors, including formestane, to identify unique protein signatures associated with their specific mechanisms of action and resistance.

Table 2: Examples of Omics Approaches in Aromatase Inhibitor Research

| Omics Approach | Application | Key Findings/Potential |

| Genomics (GWAS) | Identifying genetic variants associated with treatment response and side effects. | Potential for personalized medicine by predicting patient outcomes. |

| Metabolomics | Profiling changes in steroid hormone and other metabolite levels in response to treatment. | Provides a "fingerprint" of drug activity and can identify novel metabolic effects. acs.org |

| Proteomics | Analyzing changes in protein expression in response to treatment or in resistant cells. | Can uncover mechanisms of action and resistance. nih.gov |

Applications in Advanced Biochemical Probes and Research Tools

The unique properties of this compound and its derivatives make them valuable tools for biochemical research. The development of advanced probes based on this scaffold can facilitate a deeper understanding of enzyme function and steroid biology.

The synthesis of fluorescently labeled analogues of androstenedione (B190577) has been explored as a means to study the active site of aromatase. wikipedia.org These fluorescent probes can provide a spectroscopic method to examine the binding of inhibitors to the enzyme, offering insights into the kinetics and dynamics of this interaction. While a fluorescent version of this compound itself has not been extensively reported, the principles established with related compounds pave the way for its development.

Another promising application is the creation of biotinylated derivatives. Biotinylation is a powerful technique for affinity purification of target proteins. A biotinylated formestane analogue could be used to isolate and identify its binding partners from cell lysates, potentially uncovering novel off-target interactions. This approach would be invaluable for validating the targets identified through omics studies.

Isotopically labeled versions of formestane and its parent compound, androstenedione, are already in use for metabolism studies and in quantitative mass spectrometry-based assays. researchgate.net These tools are essential for pharmacokinetic studies and for understanding the metabolic fate of the drug.

In essence, this compound and its derivatives can be viewed as "tool compounds" in chemical biology. Their well-defined primary target and known off-target interactions make them excellent probes for dissecting the complexities of steroid metabolism and its role in disease.

Table 3: Potential Applications as Biochemical Probes

| Probe Type | Potential Application | Research Goal |

| Fluorescent Analogue | Enzyme kinetics and binding studies | To visualize and quantify the interaction with aromatase and other potential targets in real-time. |

| Biotinylated Analogue | Affinity purification and pull-down assays | To isolate and identify binding proteins from complex biological samples. |

| Isotopically Labeled Analogue | Mass spectrometry and metabolic tracing | To quantify the compound and its metabolites in biological fluids and to trace its metabolic pathways. |

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods for powder handling.

- Waste Disposal : Incinerate at >800°C to prevent environmental release .

How can researchers differentiate this compound from its structural analogs in analytical workflows?

Advanced Research Question

Leverage tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR):

- MS/MS : Characterize fragmentation patterns (e.g., loss of acetate group at m/z 60).

- NMR : Identify acetyl proton signals at δ 2.1 ppm (singlet) in CDCl₃ .

What role does this compound play in steroidogenesis pathway modeling?

Advanced Research Question

It serves as a node in androgen/estrogen interconversion networks. Computational tools:

- Kinetic Modeling : Use COPASI to simulate aromatase inhibition dynamics.

- Network Analysis : Map metabolite fluxes via isotopic tracer studies .

How do regulatory classifications impact the procurement and use of this compound in research?

Basic Research Question

In the U.S., it is not explicitly listed in controlled substance schedules but shares structural similarity with regulated androstenedione derivatives. Compliance steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.